Phenyl acrylate

Vue d'ensemble

Description

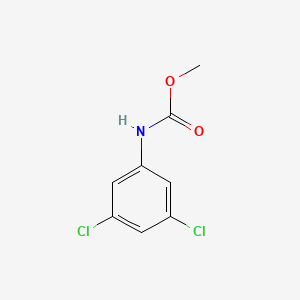

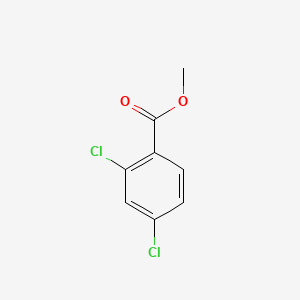

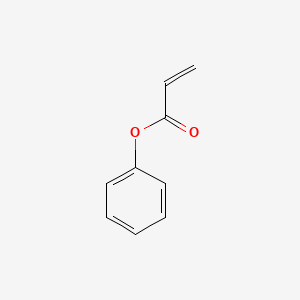

Phenyl acrylate is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as phenyl prop-2-enoate, 2-PROPENOIC ACID, PHENYL ESTER, and Acrylic Acid Phenyl Ester .

Synthesis Analysis

Phenyl acrylate is a versatile monomer used in the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly . It can be synthesized by reacting 2-Phenyl ethanol with acryloyl and methacryloyl chloride .Molecular Structure Analysis

The molecular weight of Phenyl acrylate is 148.16 g/mol . The InChIKey of Phenyl acrylate is WRAQQYDMVSCOTE-UHFFFAOYSA-N . The Canonical SMILES of Phenyl acrylate is C=CC(=O)OC1=CC=CC=C1 .Chemical Reactions Analysis

Phenyl acrylate can react with benzaldehyde to produce 2-(hydroxy-phenyl-methyl)-acrylic acid phenyl ester . It is also used in the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly .Physical And Chemical Properties Analysis

Phenyl acrylate has a molecular weight of 148.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 148.052429494 g/mol . The Topological Polar Surface Area is 26.3 Ų .Applications De Recherche Scientifique

Polymerization Co-Monomer

Phenyl acrylate is used as a co-monomer with various vinyl and acrylic monomers in the polymerization of different polymers. This application is crucial in creating materials with specific desired properties for various industrial uses .

Heat Resistant and Anti-Corrosion Paints

The compound’s properties are beneficial in developing heat-resistant and anti-corrosion paints, improving the strength and adhesion properties of acrylic polyol resins .

Acrylic Diblock Copolymer Synthesis

Phenyl acrylate serves as a versatile monomer for synthesizing acrylic diblock copolymer nano-objects via polymerization-induced self-assembly, which is significant for creating advanced nanomaterials .

High Glass Transition Temperature (Tg) Polymers

Poly(phenyl acrylate) has a relatively high Tg, which is sufficient for copolymer morphology studies using conventional transmission electron microscopy (TEM), aiding in the research of polymer structures .

Biomedical Applications

Acrylate derivatives, including Phenyl acrylate, are explored for use in regenerative medicine due to their biocompatibility and ability to be easily modified to alter physical and biological properties .

Advanced Material Classification

Phenyl acrylate-based polymers are classified for advanced applications, such as pH-dependent acrylate-derivative polyelectrolyte properties, contributing to the development of smart materials .

Mécanisme D'action

Target of Action

Phenyl acrylate is primarily used as a monomer in the synthesis of acrylic diblock copolymer nano-objects . The primary targets of phenyl acrylate are the polymer chains that it helps to form. It interacts with these chains during the polymerization process, contributing to the formation of the polymer structure .

Mode of Action

Phenyl acrylate interacts with its targets through a process known as polymerization-induced self-assembly (PISA) . This process involves the use of a technique called reversible addition–fragmentation chain transfer (RAFT) polymerization . In this process, a chain transfer agent (CTA) is extended using phenyl acrylate, leading to the production of well-defined sterically-stabilized spheres . The size of these spheres can be adjusted by varying the target degree of polymerization .

Biochemical Pathways

The primary biochemical pathway involved in the action of phenyl acrylate is the polymerization process. This process involves the formation of long chains of polymers through the reaction of monomers like phenyl acrylate . The resulting polymers can self-assemble into various morphologies depending on the relative volume fractions of each block .

Pharmacokinetics

It’s known that phenyl acrylate is used in the synthesis of polymers, suggesting that its bioavailability would be dependent on the properties of the resulting polymer .

Result of Action

The result of phenyl acrylate’s action is the formation of acrylic diblock copolymer nano-objects . These nano-objects can take the form of spheres, worms, or vesicles depending on the target degree of polymerization . The high glass transition temperature (Tg) of the resulting poly(phenyl acrylate) allows for the characterization of the various copolymer morphologies .

Action Environment

The action of phenyl acrylate can be influenced by various environmental factors. For instance, the polymerization process can be affected by the solvent used, with different solvents leading to the formation of different polymer morphologies . Additionally, the temperature can also influence the polymerization process and the properties of the resulting polymer .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

phenyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAQQYDMVSCOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28133-04-2 | |

| Record name | Poly(phenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28133-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061328 | |

| Record name | Phenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937-41-7 | |

| Record name | Phenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76Z7HU35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Phenyl acrylate has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

ANone: Yes, several studies utilize spectroscopic techniques to characterize PA and its derivatives.

- FTIR spectroscopy confirms the presence of characteristic functional groups, such as the ester carbonyl group (C=O) around 1750 cm-1 in phenyl acrylate copolymers. [, , , , ]

- 1H NMR and 13C NMR spectroscopy provide detailed structural information about PA-containing polymers, including copolymer composition, tacticity, and monomer sequence distribution. [, , , , , , , ]

ANone: Research shows that substituents significantly influence the properties of poly(phenyl acrylate)s. For instance:

- Chlorine substitution at different positions (ortho, meta, para) on the phenyl ring affects the glass transition temperature and the width of the relaxation time distribution in poly(chlorophenyl acrylate)s. [, ]

- Polar substituents on phenyl acrylates impact their reactivity in copolymerization reactions and subsequent reactions with nucleophiles like monoethanolamine. [, ]

ANone: The thermal stability of PA-based polymers varies depending on the copolymer composition and structure.

- Thermogravimetric analysis (TGA) reveals that incorporating methyl methacrylate (MMA) into phenyl acrylate copolymers generally decreases thermal stability with increasing MMA content. [, , ]

- Interpenetrating polymer networks (IPNs) based on castor oil polyurethane and 4-acetyl phenyl acrylate exhibit varying thermal degradation behavior depending on their composition. []

ANone: Phenyl acrylate can be polymerized using various methods, including:

- Free radical polymerization: This method, often initiated by benzoyl peroxide (BPO), is frequently employed for homopolymerization and copolymerization of PA with other vinyl monomers like styrene, methyl methacrylate, and divinylbenzene. [, , , , , , ]

- Atom transfer radical polymerization (ATRP): This controlled radical polymerization technique allows for the synthesis of well-defined PA-based polymers with targeted molecular weights and narrow molecular weight distributions. []

- Nitroxide-mediated polymerization (NMP): This controlled radical polymerization method provides good control over PA homopolymerization, enabling the synthesis of block copolymers with thermo-responsive segments. []

ANone: Reactivity ratios are crucial parameters in copolymerization reactions. They determine the relative tendency of monomers to react with themselves or with each other.

- Studies have determined reactivity ratios for phenyl acrylate and its derivatives with various comonomers like methyl methacrylate, styrene, and others. [, , , , , , , ]

ANone: Phenyl acrylate-based materials find applications in various fields, including:

- Antimicrobial agents: Derivatives of p-hydroxyphenyl acrylate exhibit promising antimicrobial activity against both bacteria and fungi, suggesting potential applications as biocides. []

- Anion exchange membranes: Cross-linked phenyl acrylate-based anion exchange membranes show potential for use in non-aqueous redox flow batteries, demonstrating promising capacity retention. []

- Drug delivery systems: Copolymer beads of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with phenyl acrylate derivatives demonstrate potential for controlled drug release applications. []

- Adsorbents for heavy metal removal: Functionalized poly(phenyl acrylate)s containing carboxylic acid groups show high adsorption capacities for heavy metal ions like Pb(II), indicating potential for water treatment applications. []

- Photoresist materials: Polymers with photocrosslinkable chalcone moieties incorporated into phenyl acrylate copolymers exhibit potential for use as photoresists in microelectronics fabrication. [, ]

- Liquid crystal polymers: Phenyl acrylate derivatives containing 1,3-dioxane or 1,3-dithiane rings show potential as building blocks for new liquid crystal polymers with tunable mesomorphic properties. []

ANone: The reactivity of phenyl acrylate can be tuned by introducing various substituents on the phenyl ring or modifying the acrylate moiety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.